molecular formula C56H93N14O10S7+ B1244842 Thioviridamide

Thioviridamide

Cat. No. B1244842
M. Wt: 1346.9 g/mol
InChI Key: TZZVQGHYMBASEV-VZCXRCSSSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Thioviridamide is a natural product found in Streptomyces olivoviridis and Streptomyces atroolivaceus with data available.

Scientific Research Applications

Anticancer Activity

Thioviridamide, identified as a ribosomally synthesized and post-translational modified peptide (RiPP), displays potent antiproliferative activity in cancer cell lines due to its unique structure featuring thioamide groups. It's produced by Streptomyces olivoviridis NA005001 and has been a subject of interest for its anticancer potential. Research has explored the diversity of thioviridamide-like pathways across bacterial genomes, leading to the discovery of compounds like thiostreptamide S4 and thioalbamide. These compounds have shown significant cytotoxicity to cancer cells, highlighting thioviridamide's potential in cancer treatment (Frattaruolo et al., 2017); (Kjaerulff et al., 2017).

Biosynthesis and Molecular Structure

The biosynthesis of thioviridamide involves the tvaA gene encoding its precursor peptide. Its unique structure, including five thioamide bonds, was determined through a combination of NMR spectral analysis and other techniques, providing insights into its complex molecular composition and potential mechanisms of action. This understanding is crucial for exploring its therapeutic applications (Izawa et al., 2013); (Hayakawa et al., 2006).

Mechanisms of Antitumor Activity

Thioviridamide's anticancer properties are attributed to its ability to induce apoptosis in transformed cells. Studies have shown that it can selectively target cancer cells with specific oncogenes, inducing apoptosis and chromatin condensation. This selectivity and mechanism of action make it a promising candidate for targeted cancer therapy (Hayakawa et al., 2006).

Biotechnological and Pharmaceutical Research

Thioviridamide and similar compounds are increasingly being researched for their biotechnological and pharmaceutical applications. For instance, thioalbamide, a thioviridamide-like molecule, has shown the potential to inhibit tumor growth and affect cancer stemness by inducing metabolic dysfunction and oxidative stress in cancer cell lines, thereby inhibiting chemotherapy resistance, metastasis, and tumor recurrence (Frattaruolo et al., 2019).

properties

Product Name

Thioviridamide

Molecular Formula

C56H93N14O10S7+

Molecular Weight

1346.9 g/mol

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[(2Z)-15-butan-2-yl-6-[(1,3-dimethylimidazol-1-ium-4-yl)-hydroxymethyl]-12-methyl-9-(2-methylpropyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-1-sulfanylidenepropan-2-yl]amino]-4-methylsulfanyl-1-sulfanylidenebutan-2-yl]amino]-3-methyl-1-sulfanylidenebutan-2-yl]-2-hydroxy-2-methyl-4-oxopentanamide

InChI

InChI=1S/C56H92N14O10S7/c1-17-29(6)41-49(78)58-31(8)44(73)63-37(22-27(2)3)46(75)67-42(43(72)39-24-69(14)26-70(39)15)48(77)57-19-21-87-25-38(47(76)66-41)64-45(74)32(9)59-50(81)33(10)60-51(82)34(11)61-52(83)35(12)62-53(84)36(18-20-86-16)65-54(85)40(28(4)5)68-55(79)56(13,80)23-30(7)71/h19,21,24,26-29,31-38,40-43,72,80H,17-18,20,22-23,25H2,1-16H3,(H11-,57,58,59,60,61,62,63,64,65,66,67,68,73,74,75,76,77,78,79,81,82,83,84,85)/p+1/b21-19-

InChI Key

TZZVQGHYMBASEV-VZCXRCSSSA-O

Isomeric SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N/C=C\SCC(C(=O)N1)NC(=O)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(CCSC)NC(=S)C(C(C)C)NC(=O)C(C)(CC(=O)C)O)C(C2=C[N+](=CN2C)C)O)CC(C)C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC=CSCC(C(=O)N1)NC(=O)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(C)NC(=S)C(CCSC)NC(=S)C(C(C)C)NC(=O)C(C)(CC(=O)C)O)C(C2=C[N+](=CN2C)C)O)CC(C)C)C

synonyms

thioviridamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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